![molecular formula C18H17BrO4S B2914069 S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate CAS No. 882073-27-0](/img/structure/B2914069.png)
S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate
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Overview
Description
S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, Bromoestrone sulfonate, and is a derivative of estrone sulfonate. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of this compound in various fields of scientific research.
Scientific Research Applications
Surface Functionalization
S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate and related compounds have been explored for their applications in the surface functionalization of semiconductor and metal nanoparticles. The compound's structural versatility makes it suitable for modifying the surfaces of various nanoparticles, enhancing their interaction and stability in different environments (Querner et al., 2006).
Polymer Synthesis and Electronic Properties
In the field of polymer science, derivatives similar to S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate have been used as building blocks for conjugated polythiophenes. These polymers exhibit interesting electronic properties which are crucial for applications in electronics and optoelectronics (Gohier et al., 2013).
Electrochromic Applications
The compound and its analogs have been studied for their electrochromic behavior, which is significant for the development of smart windows, displays, and other devices that change color in response to electrical input. This behavior is particularly noted in polymers derived from similar bromophenyl compounds (Osken et al., 2011).
Antioxidant Properties
Research has been conducted on derivatives of S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate for their potential antioxidant properties. These properties are essential in various biomedical applications, particularly in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Copolymer Synthesis
The bromophenyl group in such compounds facilitates the synthesis of novel polythiophenes with specific properties like solubility, thermal stability, and electrochemical characteristics. These properties are significant for applications in materials science (Tapia et al., 2010).
Electrosilylation
Compounds similar to S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate have been investigated for their potential in electrosilylation reactions. These reactions are crucial in organic synthesis, particularly in the modification of organic molecules for various industrial applications (Deffieux et al., 1996).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely participates in the SM coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the compound’s action in the context of SM coupling reactions is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic procedures, enabling the construction of complex molecular architectures from simpler building blocks .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the SM coupling reactions are known for their mild and functional group tolerant reaction conditions . Additionally, the compound is likely to be mobile in the environment due to its water solubility . The product is water-soluble and may spread in water systems . These factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
S-(4-bromophenyl) (E)-3-(2,3,4-trimethoxyphenyl)prop-2-enethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO4S/c1-21-15-10-4-12(17(22-2)18(15)23-3)5-11-16(20)24-14-8-6-13(19)7-9-14/h4-11H,1-3H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVGJXYPZOGMCU-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)SC2=CC=C(C=C2)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)SC2=CC=C(C=C2)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-bromophenyl) 3-(2,3,4-trimethoxyphenyl)-2-propenethioate |
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